1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
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Description
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C19H18ClNO2 and its molecular weight is 327.8g/mol. The purity is usually 95%.
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Biological Activity
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure includes an indole moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C19H18ClN2O2 with a molecular weight of approximately 327.8 g/mol. The compound features a chloro-substituted phenyl ring and an indole ring, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H18ClN2O2 |
Molecular Weight | 327.8 g/mol |
CAS Number | 432009-93-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, indole derivatives have shown significant cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of several indole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting strong antiproliferative effects.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Indole Derivative A | MCF-7 | 5.0 |
Indole Derivative B | A549 | 4.5 |
This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of similar indole-based compounds have also been documented. Compounds featuring chloro-substituted phenyl groups have displayed notable activity against various bacterial strains.
Study Findings on Antimicrobial Activity
In a comparative study, several indole derivatives were assessed for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL.
Compound | Bacteria Type | MIC (µg/mL) |
---|---|---|
Indole Derivative C | Staphylococcus aureus | 50 |
Indole Derivative D | Escherichia coli | 70 |
This compound | TBD | TBD |
The mechanisms underlying the biological activities of indole derivatives often involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For example:
- Apoptosis Induction : Many indoles promote apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antibacterial Mechanism : The presence of electron-withdrawing groups like chlorine may enhance the interaction with bacterial enzymes, disrupting their function.
Properties
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-13-11-15(7-8-18(13)20)23-10-9-21-14(2)17(12-22)16-5-3-4-6-19(16)21/h3-8,11-12H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSCQIUJCWWXSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.